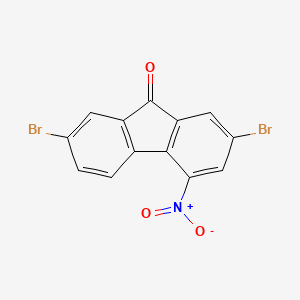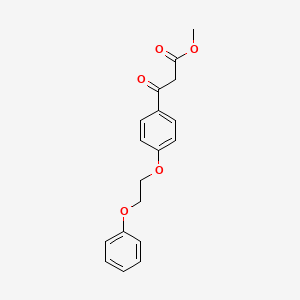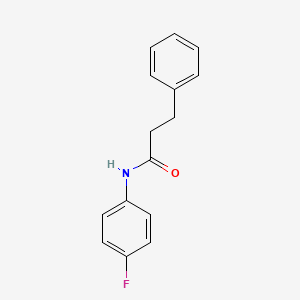
1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two chlorinated phenyl groups attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,6-dichloroaniline with 2,4,6-trichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,6-Dichloroaniline+2,4,6-Trichlorophenyl isocyanate→this compound
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea moiety can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Substitution: Various substituted urea derivatives.
Oxidation: Oxidized phenyl derivatives.
Reduction: Reduced phenyl derivatives.
Hydrolysis: Corresponding amines and carbon dioxide.
Applications De Recherche Scientifique
1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)methylurea
- 1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)thiourea
- 1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)carbamate
Uniqueness
1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea is unique due to its specific arrangement of chlorinated phenyl groups and urea moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
106472-26-8 |
|---|---|
Formule moléculaire |
C13H7Cl5N2O |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1-(2,6-dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H7Cl5N2O/c14-6-4-9(17)12(10(18)5-6)20-13(21)19-11-7(15)2-1-3-8(11)16/h1-5H,(H2,19,20,21) |
Clé InChI |
OUMBVHQIWMEVCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


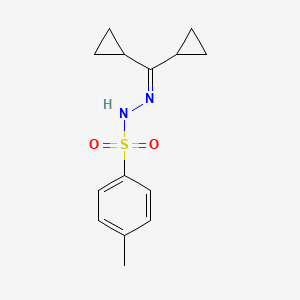


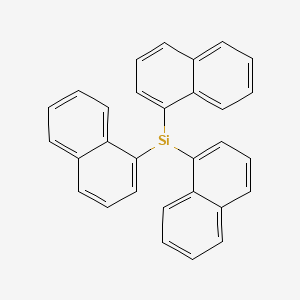

![N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea](/img/structure/B11952106.png)

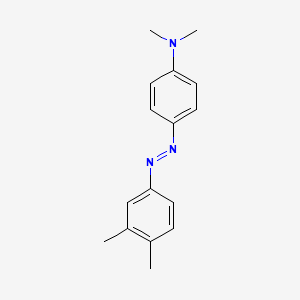
![Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-](/img/structure/B11952115.png)


